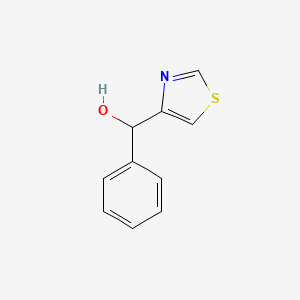

Phenyl(thiazol-4-yl)methanol

Description

Properties

IUPAC Name |

phenyl(1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYUNZJAAKAZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CSC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(thiazol-4-yl)methanol typically involves the reaction of thiazole derivatives with phenyl-substituted reagents. One common method is the condensation of thiazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenyl(thiazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phenyl(thiazol-4-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various phenyl-substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Phenyl(thiazol-4-yl)methanol and its derivatives exhibit a range of biological activities, making them valuable in drug development.

Antimicrobial Properties

Thiazole derivatives, including this compound, have shown promising antibacterial and antifungal activities. For instance, thiazole compounds are frequently explored for their efficacy against multidrug-resistant bacterial strains. A study highlighted that certain thiazole derivatives could serve as add-on therapies alongside existing antibiotics to combat resistance .

Anti-Melanogenic Effects

Recent research indicates that derivatives of this compound possess significant anti-melanogenic properties. Specifically, compounds designed from this scaffold exhibited stronger tyrosinase inhibitory activities compared to conventional agents like kojic acid. These findings suggest potential applications in cosmetic formulations aimed at skin whitening .

Anti-Cancer Potential

Thiazole compounds are also being investigated for their anti-cancer properties. The structural characteristics of this compound allow for interactions with various biological targets implicated in cancer progression. Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis .

General Synthetic Pathway

A common approach includes:

- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving thioketones and other reagents.

- Substitution Reactions : The introduction of the phenyl group is often performed through nucleophilic substitution or coupling reactions with aryl halides.

- Purification : The resulting compounds are purified using techniques such as recrystallization or chromatography to obtain high-purity products suitable for biological testing.

Case Studies

Several case studies highlight the applications of this compound in various fields:

Mechanism of Action

The mechanism of action of Phenyl(thiazol-4-yl)methanol is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, resulting in antimicrobial or anticancer effects. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(2-Phenylthiazol-4-yl)(3,4,5-trimethoxyphenyl)methanol (Compound 17, )

- Structure : Differs by replacing the hydroxymethyl-linked phenyl with a 3,4,5-trimethoxyphenyl group.

- Synthesis : Uses a Grignard reaction (3,4,5-trimethoxyphenyl magnesium bromide), contrasting with the simpler condensation methods for the parent compound.

4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde ()

- Structure : Features a benzaldehyde moiety connected via an ether linkage instead of a direct hydroxymethyl group.

- Impact : The aldehyde group introduces electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).

- Synthesis : Achieved via nucleophilic substitution between chloromethylthiazole and 4-hydroxybenzaldehyde.

(4-(Thiazol-4-yl)phenyl)methanol ()

- Structure : Positional isomer with phenyl and thiazol-4-yl groups swapped.

- Impact : Altered dipole moments and hydrogen-bonding patterns may affect crystal packing and solubility.

Analogues with Heterocyclic Variations

[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol ()

- Structure : Replaces thiazole with a pyrazole-thiophene hybrid.

5-Methyl-4-[1-(4-phenyl-thiazole-2-yl-imino)-ethyl]-2-p-tolyl-2H-pyrazol-3-ol ()

- Structure: Contains a pyrazol-3-ol linked to a thiazole via an iminoethyl group.

- Impact : The imine and hydroxyl groups may chelate metal ions, relevant for enzyme inhibition or catalysis.

Analogues with Extended Alkyl Chains

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol ()

- Structure : Incorporates a phenylethyl group at the thiazole 2-position.

- Impact : Increased lipophilicity could enhance membrane permeability, favoring central nervous system activity.

Pharmacological and Functional Comparisons

Enzymatic Inhibition

- CYP3A4 Inhibition: Compound 17 () showed potent CYP3A4 inhibition due to methoxy groups enhancing hydrophobic interactions with the enzyme’s active site. Phenyl(thiazol-4-yl)methanol’s simpler structure may exhibit weaker inhibition.

- Antimicrobial Activity : Thiazole-oxadiazole hybrids () demonstrated superior antimicrobial effects, attributed to the oxadiazole’s electron-withdrawing properties.

Anti-Inflammatory and Analgesic Activity

- Pyrazole-Thiazole Hybrids (): Derivatives with ester and amino groups showed significant anti-inflammatory activity in rodent models, likely due to COX-2 inhibition. The hydroxyl group in this compound may reduce efficacy by increasing polarity.

Data Tables

Table 1: Structural and Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

Phenyl(thiazol-4-yl)methanol, a compound characterized by the presence of a thiazole ring and a phenyl group, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial, antifungal, anticancer properties, and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.25 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it an attractive scaffold in drug development.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in microbial growth, enhancing its effectiveness as an antimicrobial agent.

- Cell Penetration : The phenyl group improves the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy against target cells.

- Modulation of Biochemical Pathways : By interacting with specific receptors and enzymes, this compound can disrupt critical biochemical pathways, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies show that it exhibits significant activity against various bacterial strains. The mechanism involves the inhibition of bacterial enzymes necessary for growth and reproduction.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It inhibits the growth of fungi by disrupting their cell wall synthesis.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus niger | 32 µg/mL | |

| Candida krusei | 16 µg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity

In a study evaluating the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was observed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspase-dependent pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiazole ring and phenyl group can significantly influence the biological activity of this compound. For instance:

Q & A

Q. What are the recommended synthetic routes for Phenyl(thiazol-4-yl)methanol derivatives, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, a derivative was synthesized by reacting chloromethylthiazole with 4-hydroxybenzaldehyde in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature for 5–6 hours, yielding 97% product after recrystallization from ethanol . Key optimization parameters include:

- Catalyst/base selection : K₂CO₃ or LiOH for deprotonation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Room temperature or mild heating (40–60°C) avoids side reactions.

Table 1: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloromethylthiazole + 4-HBA* | K₂CO₃, DMF, 25°C, 6 hours | 97% | |

| Thiazole Weinreb amide + Grignard | (3,4,5-Trimethoxyphenyl)MgBr, THF, −78°C | 85–90% |

*4-HBA: 4-hydroxybenzaldehyde

Q. Which spectroscopic and crystallographic techniques are suitable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., thiazole proton shifts at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways .

- X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. How can preliminary biological activity screening be designed for this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (IC₅₀ calculation) .

- Enzyme Inhibition : Test CYP3A4 or kinase inhibition via fluorometric assays, comparing IC₅₀ values across derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) elucidate electronic properties and SAR?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites. For example, electron-deficient thiazole rings show higher electrophilicity .

- Multiwfn Analysis : Visualize electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. This aids in rationalizing interactions with biological targets (e.g., hydrogen bonding with enzymes) .

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O, π–π stacking) in crystal structures to guide solid-state design .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO < 0.1% v/v) .

- Structural Variants : Compare derivatives with systematic substituent changes (Table 2). For instance, methoxy groups at 3,4,5-positions on aryl rings enhance CYP3A4 inhibition .

- Dose-Response Validation : Replicate experiments with triplicate measurements to confirm outliers.

Table 2: SAR of Thiazole Derivatives

| Derivative | Substituent (R) | CYP3A4 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 36 | 3,4,5-Trimethoxy | 0.12 | |

| 39 | 4-(Aminomethyl)phenyl | 0.45 |

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.